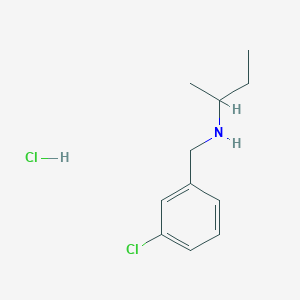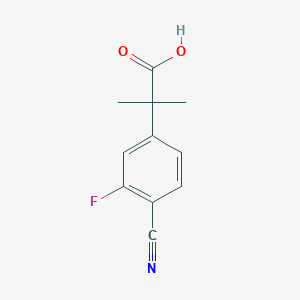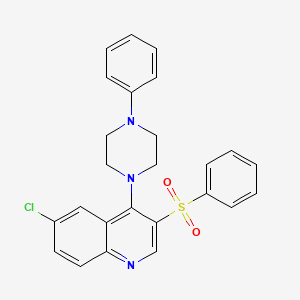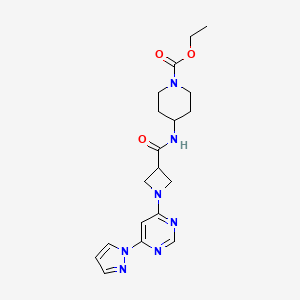
N-(3-Chlorobenzyl)-2-butanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Chlorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the CAS Number: 90389-48-3 . It has a molecular weight of 220.14 and its IUPAC name is N-(3-chlorobenzyl)-1-propanamine hydrochloride . It is stored at room temperature and is a solid in physical form .
Synthesis Analysis
The synthesis of such compounds often involves the chlorination of benzylic C-H bonds . A safe chlorine source like N-chlorosuccinimide can be used with a photocatalyst to achieve this chlorination under visible light irradiation . This method works effectively for electron-deficient substrates .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14ClN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H .Chemical Reactions Analysis
Amines like “this compound” can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 234.17 . It is a solid at room temperature .Scientific Research Applications
Neuroprotective Potential
Studies on compounds similar to "N-(3-Chlorobenzyl)-2-butanamine hydrochloride" have demonstrated potential neuroprotective effects. For instance, LY042826 and LY393615 have shown significant protection against ischemia-induced hippocampal damage and reduced infarct volume following cerebral artery occlusion, suggesting a role in mitigating brain injury (Hicks et al., 2000; Bogaert et al., 2001).
Antifungal Activity
Research on benzylamine derivatives, like butenafine hydrochloride, has highlighted their efficacy against dermatophytosis, showcasing the antimycobacterial properties of benzylamines (Arika et al., 1990; Meindl et al., 1984). These findings may suggest potential antifungal and antimicrobial applications for "this compound".
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of related compounds, such as 3-n-Butylphthalide (NBP), provide insights into how similar compounds are metabolized and excreted in humans, indicating potential applications in drug development and therapeutic interventions (Diao et al., 2013).
Synthesis and Catalysis
Research on the synthesis and catalysis involving similar chemical structures has explored their utility in organic synthesis, demonstrating the versatility of these compounds as intermediates for the asymmetric synthesis of amines and other chemical entities (Ellman et al., 2002; Ross, 1969).
Conformational Dynamics
The study of conformational dynamics in hydrocarbon chains, such as those in N,N-dimethyl-2-butanamine, offers insights into the structural behavior of flexible molecules, which could be relevant for understanding the physical and chemical properties of "this compound" (Minitti & Weber, 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBIVGLGZBVCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-Dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928433.png)
![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)
![5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)




![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
![{4-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2928446.png)

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)
